propanedioic acid;(3-pyrazol-1-ylphenyl)methanamine
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Overview
Description
propanedioic acid;(3-pyrazol-1-ylphenyl)methanamine is a compound listed in various chemical databases It is known for its unique properties and applications in scientific research and industry
Preparation Methods
Addition of Acid to a Solid Metal or Base: This method involves adding a dilute acid to a solid metal, insoluble base, or carbonate, followed by heating and filtration to obtain the desired compound.
Industrial Production: Industrial methods often involve large-scale reactions under controlled conditions to ensure purity and yield. These methods may include the use of specialized reactors and purification techniques.
Chemical Reactions Analysis
propanedioic acid;(3-pyrazol-1-ylphenyl)methanamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens or nucleophiles.
Scientific Research Applications
propanedioic acid;(3-pyrazol-1-ylphenyl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is utilized in biological assays and experiments to study cellular processes and molecular interactions.
Industry: It is used in the production of various industrial chemicals and materials.
Properties
IUPAC Name |
propanedioic acid;(3-pyrazol-1-ylphenyl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3.C3H4O4/c11-8-9-3-1-4-10(7-9)13-6-2-5-12-13;4-2(5)1-3(6)7/h1-7H,8,11H2;1H2,(H,4,5)(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZOOUZXITCHORF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CC=N2)CN.C(C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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